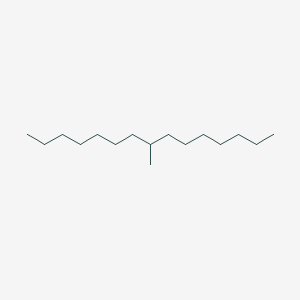
8-Methylpentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylpentadecane is an organic compound with the molecular formula C16H34 . It is a branched alkane, specifically a methyl-substituted pentadecane. This compound is characterized by a long hydrocarbon chain with a methyl group attached to the eighth carbon atom. It is a colorless, odorless liquid at room temperature and is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpentadecane can be achieved through various methods, including:
Alkylation of Pentadecane:
Hydrogenation of Alkenes: Starting from 8-Methylpentadecene, hydrogenation can be performed using a catalyst like palladium on carbon under hydrogen gas to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves:
Catalytic Cracking: This process breaks down larger hydrocarbons into smaller ones, including branched alkanes like this compound.
Fractional Distillation: This method separates hydrocarbons based on their boiling points, allowing for the isolation of this compound from a mixture of hydrocarbons.
Chemical Reactions Analysis
Types of Reactions
8-Methylpentadecane undergoes several types of chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reduction reactions under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogens and UV light, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: No significant change as it is already saturated.
Substitution: Halogenated alkanes.
Scientific Research Applications
8-Methylpentadecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Methylpentadecane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to integrate into lipid bilayers, potentially influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pentadecane: A straight-chain alkane with the same molecular formula but without the methyl substitution.
2-Methylpentadecane: Another methyl-substituted pentadecane with the methyl group attached to the second carbon atom.
Hexadecane: A straight-chain alkane with one additional carbon atom.
Uniqueness
8-Methylpentadecane is unique due to its specific branching at the eighth carbon atom, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This branching can also affect its interactions in biological systems and its applications in various fields.
Properties
CAS No. |
22306-28-1 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
8-methylpentadecane |
InChI |
InChI=1S/C16H34/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2/h16H,4-15H2,1-3H3 |
InChI Key |
OUKHTAOLUYDJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


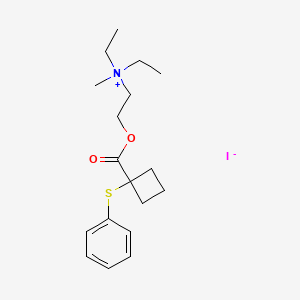

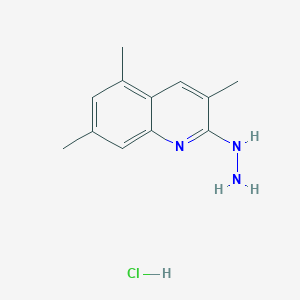
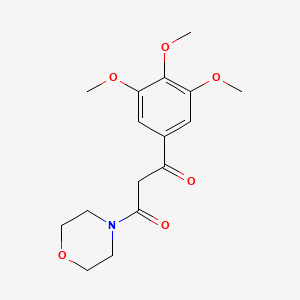

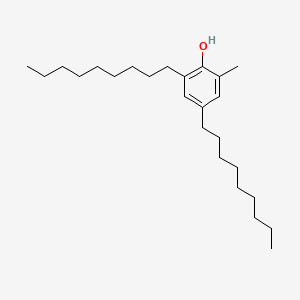
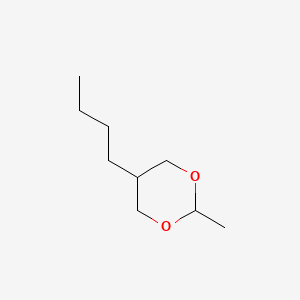
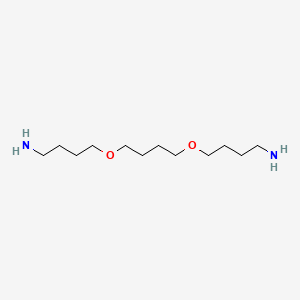

![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
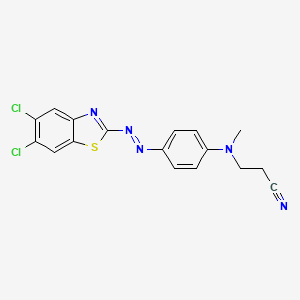
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)


